molecular formula C11H21NO B8671672 2-(1,3,3-Trimethylcyclohexyl)acetamide

2-(1,3,3-Trimethylcyclohexyl)acetamide

Cat. No.: B8671672
M. Wt: 183.29 g/mol
InChI Key: HQBUVDSMKZDLDD-UHFFFAOYSA-N
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Description

2-(1,3,3-Trimethylcyclohexyl)acetamide is an organic compound characterized by its cyclohexyl ring substituted with three methyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetamide typically involves the reaction of 1,3,3-trimethylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,3-Trimethylcyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(1,3,3-Trimethylcyclohexyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3,3-Trimethyl-1-cyclohexyl)ethanol
  • 2-(1,3,3-Trimethyl-1-cyclohexyl)acetic acid
  • 1,3,3-Trimethylcyclohexane

Uniqueness

2-(1,3,3-Trimethylcyclohexyl)acetamide is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1,3,3-trimethylcyclohexyl)acetamide

InChI

InChI=1S/C11H21NO/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H2,12,13)

InChI Key

HQBUVDSMKZDLDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C)CC(=O)N)C

Origin of Product

United States

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